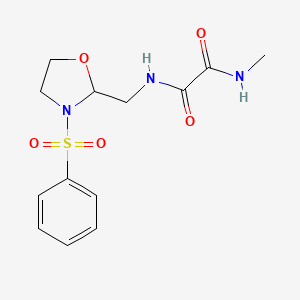

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

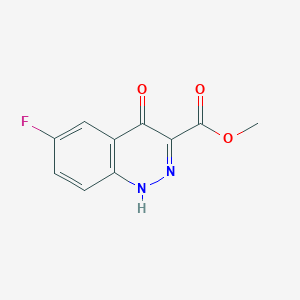

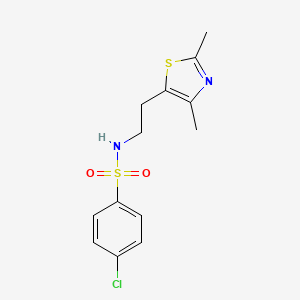

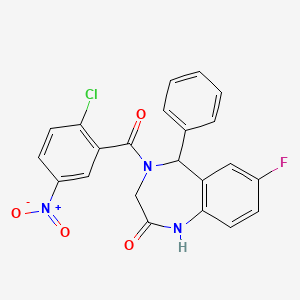

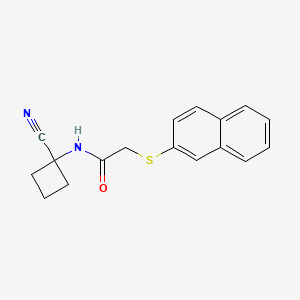

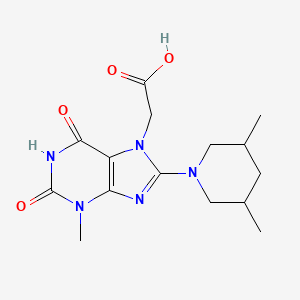

Molecular Structure Analysis

The molecular structure of N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique and opens doors for innovative applications. The molecular formula is C18H20N4O5S and the molecular weight is 404.44.Aplicaciones Científicas De Investigación

Antibacterial Activity

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: belongs to the oxazolidinone class of antibiotics. Researchers have investigated its antibacterial potential against Gram-positive bacteria, including strains resistant to other antibiotics. Notably, it shows activity against pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium .

Linezolid Analogue

This compound bears structural similarity to linezolid, a clinically used antibiotic. Linezolid is effective against multidrug-resistant Gram-positive bacteria. Investigating the analog’s efficacy and safety profile could lead to novel antimicrobial agents .

Anticancer Properties

Some studies suggest that oxazolidinone derivatives exhibit antiproliferative effects against cancer cells. Researchers have explored their potential as cytotoxic agents, particularly in leukemia and solid tumors. Further investigations are needed to elucidate the underlying mechanisms .

Anti-Inflammatory Effects

Oxazolidinones may modulate inflammatory pathways. Researchers have examined their impact on cytokine production, leukocyte migration, and tissue inflammation. Understanding these effects could contribute to the development of anti-inflammatory drugs .

Central Nervous System (CNS) Applications

Given the compound’s unique structure, investigations into its CNS effects are ongoing. Researchers explore its potential as a neuroprotective agent or for treating neurodegenerative disorders. Preliminary studies hint at interactions with neurotransmitter systems .

Synthetic Building Block

The compound’s oxazolidinone moiety serves as a versatile synthetic intermediate. Organic chemists use it to construct complex molecules, such as peptidomimetics or heterocyclic compounds. Its reactivity and stability make it valuable in synthetic chemistry .

Mecanismo De Acción

While the specific mechanism of action for N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not provided in the search results, it’s worth noting that oxazolidin-2-one based compounds have been known to exhibit antibacterial activity . For instance, linezolid, an oxazolidin-2-one based antibacterial drug, has a unique mechanism of action .

Propiedades

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c1-14-12(17)13(18)15-9-11-16(7-8-21-11)22(19,20)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYFLJPBQRAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)